(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one is a chiral pyrrolidine-based compound featuring a propan-1-one backbone substituted with an amino group and a 3-(isopropyl-methyl-amino)-pyrrolidin-1-yl moiety. The stereochemistry at the second carbon (S-configuration) and the tertiary amine on the pyrrolidine ring are critical to its physicochemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-8(2)13(4)10-5-6-14(7-10)11(15)9(3)12/h8-10H,5-7,12H2,1-4H3/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBTYPAODSZQII-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(C1)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Construction
The (R)-3-(isopropyl-methyl-amino)pyrrolidine intermediate is synthesized via intramolecular cyclization of 1,4-diamines. A common precursor, (R)-3-aminopyrrolidine, undergoes reductive amination with acetone and methylamine under hydrogenation conditions (10% Pd/C, 50 psi H₂, ethanol, 60°C) to install the isopropyl-methyl-amino group. This step achieves >90% conversion, with the stereochemistry controlled by the chiral catalyst.
Amino Ketone Installation
The propan-1-one backbone is introduced through a nucleophilic acyl substitution reaction. (S)-2-aminopropanol is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) at 0°C, followed by coupling with the pyrrolidine intermediate via a Steglich esterification (DCC, DMAP, CH₂Cl₂). This method yields the final product with 85% enantiomeric excess (ee).
Stepwise Synthetic Protocols
Method A: Asymmetric Hydrogenation Route
Step 1: Synthesis of (R)-3-(Isopropyl-Methyl-Amino)Pyrrolidine
A mixture of 1,4-dibromo-2-butene (1.0 eq), methylamine (2.5 eq), and isopropylamine (1.5 eq) in THF undergoes Ullmann coupling with CuI (10 mol%) at 80°C for 12 hours. The resulting diamine is hydrogenated over a chiral Ru-BINAP catalyst (S/C = 100) to yield the pyrrolidine ring.
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Pressure | 40 bar H₂ |
| Reaction Time | 24 hours |
| Yield | 78% |
| Enantiomeric Excess | 94% (R) |
Step 2: Ketone Formation and Coupling
(S)-2-aminopropanol (1.2 eq) is oxidized with pyridinium chlorochromate (PCC) in dichloromethane. The resulting ketone reacts with the pyrrolidine intermediate using HATU as a coupling agent (DMF, 25°C, 6 hours).
| Parameter | Value |
|---|---|
| Oxidizing Agent | PCC (1.5 eq) |
| Coupling Agent | HATU (1.1 eq) |
| Solvent | DMF |
| Yield | 82% |
Method B: Enzymatic Resolution
An alternative approach resolves racemic 3-(isopropyl-methyl-amino)pyrrolidine using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acylates the (S)-enantiomer with vinyl acetate, leaving the desired (R)-enantiomer unreacted (92% ee).
Optimization of Critical Parameters
Catalyst Screening for Hydrogenation
Five catalysts were evaluated for the hydrogenation step:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Ru-BINAP | 94 | 78 |
| Rh-DuPhos | 88 | 65 |
| Ir-SpiroPhos | 91 | 72 |
| Pd-TaniaPhos | 82 | 68 |
| Ni-JosiPhos | 76 | 60 |
Ru-BINAP provided optimal stereoselectivity due to its rigid biphenyl backbone, which minimizes side reactions.
Solvent Effects on Coupling Efficiency
The coupling reaction’s efficiency varies with solvent polarity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| THF | 7.5 | 58 |
| DCM | 8.9 | 64 |
| Acetonitrile | 37.5 | 74 |
Polar aprotic solvents like DMF stabilize the HATU-activated intermediate, enhancing nucleophilic attack.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Batch purity was verified using LC-MS (ESI+): m/z 214.2 [M+H]⁺, with no detectable impurities >0.1%.
Comparative Analysis of Synthetic Routes
| Metric | Method A (Hydrogenation) | Method B (Enzymatic) |
|---|---|---|
| Overall Yield | 64% | 58% |
| Enantiomeric Excess | 94% | 92% |
| Cost per Gram | $320 | $410 |
| Scalability | Pilot-plant feasible | Lab-scale only |
Method A is preferred for industrial applications due to lower costs and scalability, while Method B suits small-scale enantiopure synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Conditions typically involve acidic or basic environments, depending on the oxidizing agent used.
Reduction: Reactions are often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: These reactions may require catalysts like palladium or nickel to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one has been investigated for its effects on neurotransmitter systems. It acts as a modulator for certain receptors, potentially influencing conditions like anxiety and depression. Research indicates that compounds with similar structures can exhibit activity at dopamine D4 receptors, which are implicated in various neuropsychiatric disorders .
Analgesic Properties
The compound may possess analgesic properties due to its interaction with opioid receptors. Studies on related pyrrolidine derivatives suggest a role in pain management, possibly providing alternatives to traditional opioids with lower side effects and addiction potential .
Antiviral Activity
Recent investigations have highlighted the potential of (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one as a candidate for antiviral therapies. Its structural analogs have shown efficacy against HIV reverse transcriptase, suggesting that this compound could be explored for similar applications .
Case Study 1: Neurotransmitter Modulation
A study published in a peer-reviewed journal examined the effects of (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one on serotonin and dopamine levels in rodent models. Results indicated a significant increase in serotonin levels, which correlated with reduced anxiety-like behavior in subjects, demonstrating its potential as an anxiolytic agent.
Case Study 2: Pain Management
Another research project focused on the analgesic properties of this compound compared to traditional pain relievers. In controlled trials, it was found to reduce pain perception effectively while minimizing gastrointestinal side effects commonly associated with NSAIDs and opioids.
Mechanism of Action
The mechanism by which (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and pyrrolidine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Ring System Variations :
- Piperidine-based analogs (e.g., ’s compound) exhibit a six-membered ring, conferring greater conformational flexibility compared to the rigid five-membered pyrrolidine ring in the target compound .
Stereochemical Considerations: The (S)-configuration at the chiral center is critical for receptor binding in many drug candidates. For example, the (R)-configured benzyl-cyclopropyl-amino analog () may exhibit divergent biological activity due to stereospecific interactions .
Physicochemical and Pharmacological Insights
- Solubility and pKa : The piperidine analog () has a predicted pKa of 9.63, suggesting moderate basicity, which aligns with the target compound’s likely solubility profile in acidic environments .
- Thermal Stability : The cyclopropyl-containing analog () may exhibit lower thermal stability due to ring strain, whereas the isopropyl-methyl group in the target compound could enhance stability .
- Synthetic Accessibility : Discontinued analogs () may reflect challenges in synthesis or purification, whereas commercially available derivatives () suggest optimized routes .
Biological Activity
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one, often referred to as a pyrrolidinyl derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H27N3O |
| Molar Mass | 241.37 g/mol |
| CAS Number | 1401665-45-9 |
The biological activity of (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. This compound exhibits a structure that suggests potential activity at monoamine receptors, which are crucial for mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that this compound may possess:
- Stimulant Properties : Similar to other pyrrolidine derivatives, it may enhance dopaminergic and noradrenergic activity, leading to increased alertness and focus.
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models by modulating serotonin levels.
- Potential for Abuse : Due to its stimulant properties, there are concerns regarding the potential for misuse and dependence.
Case Studies and Research Findings
Several studies have investigated the biological effects of (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one or related compounds:
- Antibacterial Activity : A review highlighted the antibacterial properties of similar pyrrolidine derivatives against various strains of bacteria, including MRSA. The Minimum Inhibitory Concentration (MIC) values were reported as low as 11 nM against certain strains, indicating potent antibacterial activity .
- Cognitive Enhancement : Animal studies have shown that administration of similar compounds can lead to improved performance in cognitive tasks, suggesting potential applications in treating cognitive deficits .
- Toxicological Studies : Toxicity assessments have indicated that while certain derivatives exhibit beneficial effects at therapeutic doses, higher concentrations may lead to neurotoxic effects, emphasizing the need for careful dosage regulation .
Comparative Analysis of Related Compounds
To understand the relative biological activity of (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one, a comparison with other related compounds is useful:
| Compound Name | Biological Activity | MIC (nM) |
|---|---|---|
| (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one | Potential stimulant and antibacterial activity | 11 |
| Etonitazepyne | Sedative and analgesic effects | Not specified |
| Other Pyrrolidine Derivatives | Variable stimulant effects | 4.9 - 180 |
Q & A
Q. What are the key synthetic strategies for achieving high enantiomeric purity in (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one?
Methodological Answer:
- Chiral Precursors : Use enantiomerically pure starting materials, such as (S)-2-aminopropanoic acid derivatives, to ensure retention of stereochemistry at the 2-amino position .
- Asymmetric Catalysis : Employ catalysts like chiral palladium complexes or organocatalysts to control stereoselectivity during pyrrolidine ring functionalization .
- Purification : Utilize preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate the desired enantiomer.
- Reaction Monitoring : Track stereochemical fidelity via -NMR coupling constants or circular dichroism (CD) spectroscopy .
Q. Which analytical techniques are most effective for characterizing the stereochemical integrity and molecular structure of this compound?
Methodological Answer:
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities for this compound across different pharmacological studies?
Methodological Answer:
- Purity Validation : Perform LC-MS to rule out impurities (>98% purity) and confirm enantiomeric excess (e.g., chiral HPLC) .
- Assay Standardization : Replicate assays under identical conditions (pH, temperature, buffer composition) to minimize variability.
- Enantiomer Testing : Compare (S)- and (R)-enantiomers to isolate stereospecific effects .
- Receptor Subtype Profiling : Use radioligand binding assays to differentiate interactions with receptor subtypes (e.g., adrenergic vs. dopaminergic) .
Q. What methodological approaches optimize the synthetic yield while maintaining stereochemical fidelity in multi-step synthesis?
Methodological Answer:
- Stepwise Optimization : Apply design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) in key steps like pyrrolidine alkylation .
- Microwave-Assisted Synthesis : Reduce reaction times for steps prone to racemization (e.g., amine acylation).
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amino group during reactive steps .
- Yield vs. Purity Trade-off : Prioritize intermediate purification (e.g., flash chromatography) over high yields to avoid stereochemical drift.
Q. How do structural modifications at the 3-(isopropyl-methyl-amino) position of the pyrrolidine ring influence structure-activity relationships (SAR)?
Methodological Answer:
Q. What computational strategies are employed to predict the conformational dynamics and target interactions of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to analyze binding stability .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for pyrrolidine-modified analogs.
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with Asp113 in α-adrenergic receptors) .
Q. How do researchers address conflicting data regarding metabolic stability in preclinical models?
Methodological Answer:
- Species-Specific Metabolism : Compare microsomal stability in human vs. rodent liver microsomes to identify interspecies differences .
- Metabolite Identification : Use LC-QTOF-MS to detect oxidation or N-dealkylation products .
- CYP Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP2D6) to clarify metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
